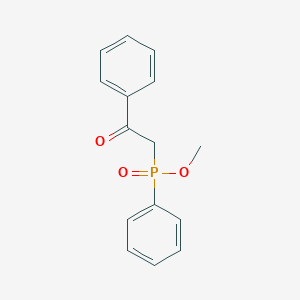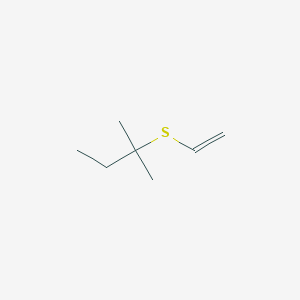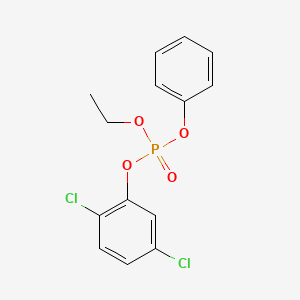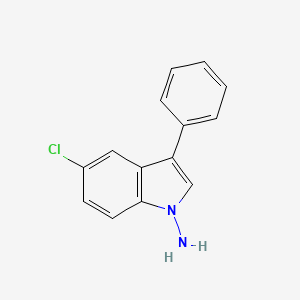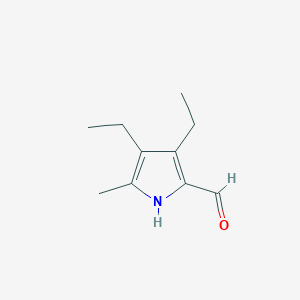
Cholest-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-1-en-3-one, also known as 5α-Cholest-1-en-3-one, is a steroidal compound with the molecular formula C₂₇H₄₄O and a molecular weight of 384.6377 g/mol . It is a derivative of cholesterol and features a double bond between the first and second carbon atoms and a ketone group at the third carbon atom. This compound is significant in various biochemical and industrial processes due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cholest-1-en-3-one can be synthesized through several chemical methods. One common method involves the oxidation of cholesterol using reagents such as pyridinium chlorochromate . Another method includes the acid-catalyzed isomerization of cholest-5-en-3-one . These methods typically involve the use of harmful solvents like chloroform, methanol, and benzene, which require careful handling and disposal.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic conversion. For instance, cholesterol oxidase can be used to convert cholesterol into this compound in an aqueous/organic biphasic system . This method not only simplifies the production process but also enhances the purity of the final product, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form cholest-4-en-3-one.
Reduction: It can be reduced to form cholest-1-en-3-ol.
Substitution: The ketone group at the third carbon can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate or cholesterol oxidase are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as hydrazine or hydroxylamine can react with the ketone group.
Major Products Formed
Oxidation: Cholest-4-en-3-one.
Reduction: Cholest-1-en-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cholest-1-en-3-one has a wide range of applications in scientific research:
Wirkmechanismus
Cholest-1-en-3-one exerts its effects through various biochemical pathways. It is first converted to cholest-4-en-3-one by enzymes such as 3β-HSD or cholesterol oxidase . This conversion allows the compound to penetrate cell barriers and participate in further metabolic processes. The molecular targets include enzymes involved in cholesterol metabolism and steroid biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholest-4-en-3-one: Another derivative of cholesterol with a double bond at the fourth carbon position.
Cholest-5-en-3-one: Features a double bond at the fifth carbon position.
Uniqueness
Cholest-1-en-3-one is unique due to its specific double bond position and reactivity. This structural difference influences its chemical behavior and biological activity, making it distinct from other cholesterol derivatives .
Eigenschaften
CAS-Nummer |
50557-39-6 |
|---|---|
Molekularformel |
C27H44O |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,15,18-20,22-25H,6-12,14,16-17H2,1-5H3 |
InChI-Schlüssel |
IIPHPVVRBVBREZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


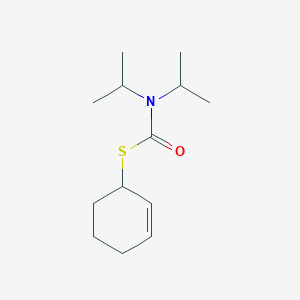

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
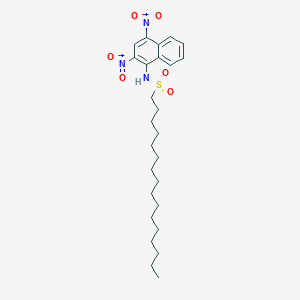
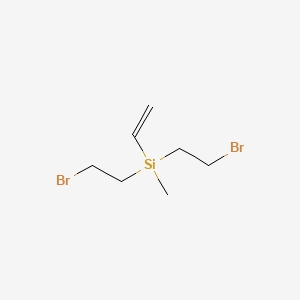

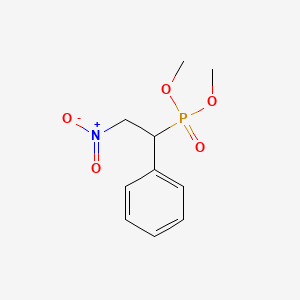
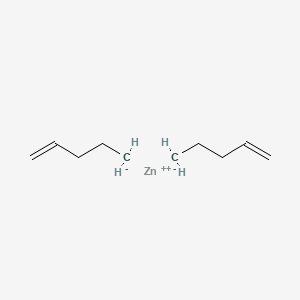
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
